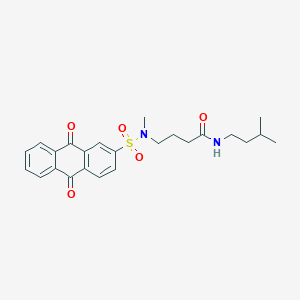

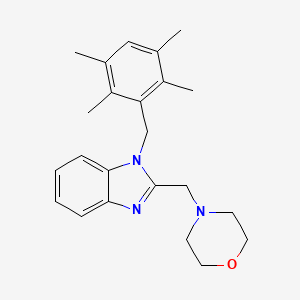

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Molecular Structure and Reactivity

- Furan Diels-Alder Reaction : Difluorinated alkenoates, such as ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, react rapidly with furans in the presence of a tin(IV) catalyst. This reaction highlights the unique reactivity of difluorinated compounds, including those similar to 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, in forming new carbon-carbon bonds. (Griffith et al., 2006)

Antimicrobial Applications

- Antibacterial and Antifungal Properties : Compounds structurally related to the chemical , such as difluoromethylated indol-2-ones, have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrate significant antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections. (Chundawat et al., 2016)

Fluorination Techniques

- Decarboxylative Fluorination : Techniques involving the decarboxylative fluorination of heteroaromatic carboxylic acids, such as furan, are relevant. These methods, applicable to compounds like 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, enable the synthesis of fluorinated derivatives, which are significant in pharmaceutical research. (Yuan et al., 2017)

Molecular Modification and Sensing

- Modification for Sensing : Modifications in molecular structure, such as those in 3-hydroxyflavone derivatives, can significantly affect properties like fluorescence sensing and imaging. This can be relevant for compounds like 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, suggesting potential applications in developing fluorescent probes. (Han et al., 2018)

Synthesis of Fluorinated Molecules

- C-H Alkenylation : The synthesis of benzamides with difluorohomoallylic silyl ethers via C-H alkenylation demonstrates the feasibility of creating complex fluorinated compounds. This method could be applied to synthesize derivatives of 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide for pharmaceutical and agrochemical applications. (Cui et al., 2023)

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDCROVECSHVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)

![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)